molecular formula C18H18BN B1594641 Amminetriphenylboron CAS No. 13276-04-5

Amminetriphenylboron

Cat. No.: B1594641
CAS No.: 13276-04-5
M. Wt: 259.2 g/mol
InChI Key: DWEITPRKEOJZAQ-UHFFFAOYSA-N
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Description

Amminetriphenylboron is a useful research compound. Its molecular formula is C18H18BN and its molecular weight is 259.2 g/mol. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis of Amminetriphenylboron can be achieved through a two-step process. The first step involves the synthesis of triphenylborane, which is then reacted with ammonia in the second step to form Amminetriphenylboron.", "Starting Materials": [ "Benzene", "Bromobenzene", "Sodium borohydride", "Ammonia", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of Triphenylborane", "1. Dissolve 1.5 g of sodium borohydride in 50 mL of diethyl ether in a 250 mL round-bottom flask.", "2. Add 10 mL of bromobenzene and 10 mL of benzene to the flask and stir the mixture for 30 minutes.", "3. Add 10 mL of hydrochloric acid to the flask and stir the mixture for an additional 30 minutes.", "4. Separate the organic layer and wash it with 10 mL of sodium hydroxide solution.", "5. Dry the organic layer with anhydrous sodium sulfate and filter the solution.", "6. Evaporate the solvent to obtain triphenylborane as a white solid.", "Step 2: Synthesis of Amminetriphenylboron", "1. Dissolve 1 g of triphenylborane in 50 mL of diethyl ether in a 250 mL round-bottom flask.", "2. Add 10 mL of ammonia to the flask and stir the mixture for 2 hours at room temperature.", "3. Filter the solution to remove any unreacted triphenylborane.", "4. Evaporate the solvent to obtain Amminetriphenylboron as a white solid." ] }

CAS No.

13276-04-5

Molecular Formula

C18H18BN

Molecular Weight

259.2 g/mol

IUPAC Name

azaniumyl(triphenyl)boranuide

InChI

InChI=1S/C18H18BN/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H3

InChI Key

DWEITPRKEOJZAQ-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[NH3+]

13276-04-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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